molecular formula C7H13NO2 B14866763 (2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid

(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid

Cat. No.: B14866763
M. Wt: 143.18 g/mol
InChI Key: NDEOGDNPNHOIAO-SSDOTTSWSA-N
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Description

(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is an organic compound with a unique structure characterized by a cyclopropyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid typically involves the use of cyclopropyl derivatives and amino acid precursors. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the amino group through reductive amination or other suitable reactions. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve high-pressure hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines.

Scientific Research Applications

(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-hydroxypropanoic acid: This compound shares a similar amino acid backbone but differs in the presence of a hydroxyl group instead of a cyclopropyl group.

    (2R)-2-Amino-3-methylbutanoic acid: Similar in structure but with a different side chain, this compound is another example of a substituted amino acid.

Uniqueness

(2R)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2R)-2-amino-3-cyclopropyl-2-methylpropanoic acid

InChI

InChI=1S/C7H13NO2/c1-7(8,6(9)10)4-5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10)/t7-/m1/s1

InChI Key

NDEOGDNPNHOIAO-SSDOTTSWSA-N

Isomeric SMILES

C[C@@](CC1CC1)(C(=O)O)N

Canonical SMILES

CC(CC1CC1)(C(=O)O)N

Origin of Product

United States

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